molecular formula C7H6BrN3 B12102192 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B12102192
M. Wt: 212.05 g/mol
InChI Key: UETSQRROGGQUCG-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the pyrazole ring makes this compound unique. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate compound. This intermediate is then protected by reacting with PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of automated synthesis equipment and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include N-iodosuccinimide (NIS), para-methoxybenzyl chloride (PMB-Cl), and various organic solvents such as chloroform and dichloromethane . The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5-position, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

Uniqueness

5-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it has shown specific inhibitory activity against TRKs, making it a valuable compound for targeted therapeutic research .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

5-bromo-1-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C7H6BrN3/c1-11-6-2-3-7(8)10-5(6)4-9-11/h2-4H,1H3

InChI Key

UETSQRROGGQUCG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)N=C(C=C2)Br

Origin of Product

United States

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